molecular formula C22H39N7O9 B12598400 Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine CAS No. 651292-16-9

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine

Cat. No.: B12598400
CAS No.: 651292-16-9
M. Wt: 545.6 g/mol
InChI Key: UJIXPSNBCIUTDW-NCBDHNCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine is a peptide composed of multiple amino acids, including glycine, alanine, serine, and isoleucine. Peptides like this one play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of serine oxide.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed:

    Oxidation: Serine oxide.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with altered amino acid sequence.

Scientific Research Applications

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in treatments.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

    Glycyl-L-alanine: A simpler dipeptide with similar properties.

    L-alanyl-L-glutamine: Another peptide with therapeutic applications.

    L-alanyl-L-alanine: A dipeptide used in biochemical studies.

Uniqueness: Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, alanine, serine, and isoleucine residues allows for diverse applications and interactions in biological systems.

Properties

CAS No.

651292-16-9

Molecular Formula

C22H39N7O9

Molecular Weight

545.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C22H39N7O9/c1-6-10(2)17(21(36)26-12(4)19(34)27-13(5)22(37)38)29-20(35)14(9-30)28-16(32)8-24-18(33)11(3)25-15(31)7-23/h10-14,17,30H,6-9,23H2,1-5H3,(H,24,33)(H,25,31)(H,26,36)(H,27,34)(H,28,32)(H,29,35)(H,37,38)/t10-,11-,12-,13-,14-,17-/m0/s1

InChI Key

UJIXPSNBCIUTDW-NCBDHNCWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.